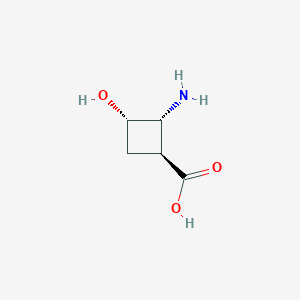![molecular formula C11H12N4O B14247848 1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate CAS No. 214754-66-2](/img/structure/B14247848.png)
1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate is a complex organic compound known for its unique structure and reactivity. This compound is characterized by the presence of a diazonium group, a methyl group, and a phenyldiazenyl group attached to a butenolate backbone. The compound’s structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate typically involves the diazotization of an appropriate amine precursor followed by coupling with a suitable substrate. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the amine precursor is treated with nitrous acid in the presence of a mineral acid. The resulting diazonium salt is then coupled with a substrate under controlled conditions to yield the final product. The process may require purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like halides, cyanides, and thiols can react with the diazonium group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amines. Substitution reactions can lead to a wide range of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of azo compounds and other derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate involves its ability to form reactive intermediates, such as free radicals or electrophiles, which can interact with various molecular targets. These interactions can lead to the modification of biomolecules, disruption of cellular processes, or initiation of specific chemical reactions. The exact pathways and targets depend on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Diazonio-3-(1-methylcyclopent-2-en-1-yl)prop-1-en-2-olate
- 1-Diazonio-3-[methyl(phenylmethoxycarbonyl)amino]prop-1-en-2-olate
Uniqueness
1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of the phenyldiazenyl group, in particular, allows for unique interactions and applications that may not be observed with other similar compounds.
Eigenschaften
CAS-Nummer |
214754-66-2 |
|---|---|
Molekularformel |
C11H12N4O |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
1-diazo-3-methyl-3-phenyldiazenylbutan-2-one |
InChI |
InChI=1S/C11H12N4O/c1-11(2,10(16)8-13-12)15-14-9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
MPKVWFWAFZGFGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)C=[N+]=[N-])N=NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate](/img/structure/B14247765.png)
![Dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate](/img/structure/B14247767.png)
![(3R,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14247770.png)


![Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate](/img/structure/B14247783.png)
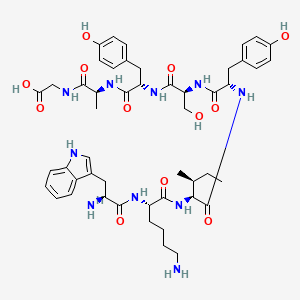
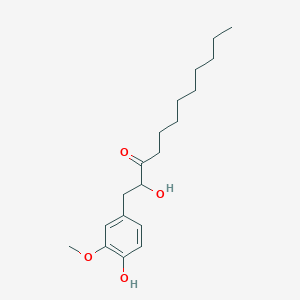
![2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-](/img/structure/B14247830.png)
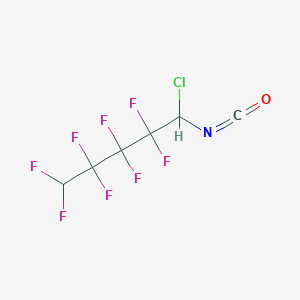

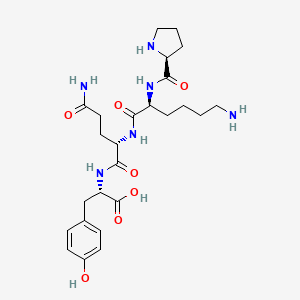
![Pyrrolidine, 1-[(2,5-dihydro-1,2-dimethyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14247856.png)
